molecular formula C11H20N2O4 B1404207 Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate CAS No. 910573-06-7

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Cat. No. B1404207
M. Wt: 244.29 g/mol
InChI Key: DWPFSPWCIJGMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of piperazine, a heterocyclic organic compound . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds often involves nucleophilic displacement reactions . For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined using techniques like FT-IR, 1H & 13C NMR, and LCMS .


Chemical Reactions Analysis

Ethers like tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo a variety of reactions. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined to be 237.295 Da .

Scientific Research Applications

Molecular Structure and Bonding

The six-membered ring of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, a related compound, adopts a unique distorted half-chair configuration. Hydrogen bonds between its OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group, have been identified, highlighting its structural uniqueness (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis Processes

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, plays a crucial role as an intermediate in the synthesis of Jak3 inhibitors. A synthesis method has been proposed for this compound, starting from readily available 4-methylpyridinium, and includes a series of steps such as SN2 substitution and oxidation by Jones reagent (Chen Xin-zhi, 2011).

Stereochemistry and Synthesis Variations

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate derivatives with various reagents leads to the formation of unique molecular structures. These reactions are crucial for the stereoselective synthesis of piperidine derivatives, showcasing the versatility of tert-butyl oxopiperidine carboxylates in creating complex molecular structures (Moskalenko & Boev, 2014).

Crystallographic Analysis

X-ray studies have revealed the crystal structure of compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, providing insight into the molecular packing and hydrogen bonding patterns within these molecules (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Applications in Peptidomimetics

Selective O-deprotection of similar compounds has led to the synthesis of enantiomerically pure alcohols, which can be transformed into peptide templates for peptidomimetics. This highlights the role of such compounds in synthesizing diastereomerically pure constrained peptidomimetics, important in drug discovery and molecular biology (Franceschini, Sonnet, & Guillaume, 2005).

Future Directions

The future directions for research on tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds could involve exploring their potential applications in various fields. For instance, piperazine derivatives could be further explored for their potential use in the development of new organic compounds .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPFSPWCIJGMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyloxycarbonyl-1-[2-(tert-butyldimethylsilyloxy)ethyl]-piperazin-2-one (0.88 g, 2.5 mmol) in tetrahydrofuran (30 mL) was added tetrabutylammonium fluoride (3.6 mL, 3.6 mmol, 1.0 M in tetrahydrofuran) and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched with a dilute aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic extracts were washed with brine and dried over anhydrous sodium sulfate. Purification of the crude residue by flash column chromatography (silica gel, eluting with 30% ethyl acetate in hexanes) gave 4-tert-butyloxycarbonyl-1-(2-hydroxyethyl)-piperazin-2-one (0.45 g, 75%).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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